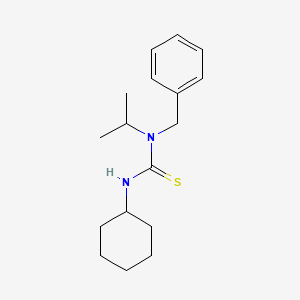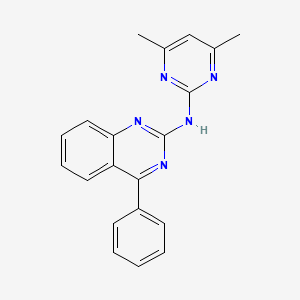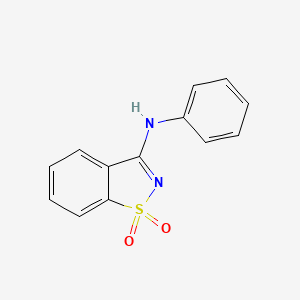![molecular formula C11H12ClFN2 B5587916 7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)
7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane" is a compound that belongs to the class of diazabicycloheptanes, known for their significance in medicinal chemistry and material science. These compounds exhibit unique properties due to their bicyclic structure and the presence of halogen atoms, which contribute to their reactivity and potential applications in various fields.
Synthesis Analysis
The synthesis of diazabicycloheptane derivatives, including compounds similar to "7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane," often involves condensation reactions between diamines and carbonyl compounds in the presence of bases. A study demonstrated a new method for synthesizing 6-substituted 1,5-diazabicyclo[3.1.0]hexanes and 7-substituted 1,6-diazabicyclo[4.1.0]heptanes, highlighting the importance of stereoelectronic interactions in stabilizing the resulting bicyclic systems (Kuznetsov et al., 2003).
Molecular Structure Analysis
The molecular structure of diazabicycloheptanes is characterized by their bicyclic framework, which can adopt different conformations such as boat, chair, and half-chair, depending on the specific substituents and interactions within the molecule. Quantum-chemical calculations and X-ray diffraction studies have shown that the conformational preferences of these compounds are influenced by stereoelectronic effects, leading to a diverse range of structural possibilities (Kuznetsov et al., 2003).
Aplicaciones Científicas De Investigación
Antibacterial Activity in Veterinary Medicine
A study on the synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, highlights its potential as a new quinolone antibacterial agent for veterinary medicine. This research explores various diazabicycloalkyl side chains at the 7-position, evaluating their antibacterial activity against key veterinary pathogenic bacteria. Danofloxacin was identified for its optimal antibacterial, physiochemical, and pharmacodynamic properties, underscoring its development as a therapeutic antibacterial agent for veterinary use (McGuirk et al., 1992).
Synthesis of Fluorinated Bicyclic Amino Esters
Another study focuses on the ruthenium-catalysed synthesis of fluorinated bicyclic amino esters through tandem carbene addition/cyclopropanation of enynes. This method proves to be a selective and general synthetic tool for forming constrained proline or homoproline derivatives, showcasing the versatility of such compounds in synthetic chemistry. The research demonstrates the creation of 3-azabicyclo[3.1.0]hexane-2-carboxylates and 4-azabicyclo-[4.1.0]heptane-3-carboxylates, emphasizing their potential in synthesizing novel amino acid derivatives (Eckert et al., 2011).
Neuronal Acetylcholine Receptor Ligands
Research on novel N-aryl nicotinamide derivatives reveals the potential of 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal nicotinic receptors (nAChRs). This study designed a small library of 3-substituted-3,6-diazabicyclo[3.1.1]heptanes, evaluating their affinity on nAChRs. One compound exhibited significant α4β2Ki value and a high α7/α4β2 selectivity, indicating its potential as a selective partial agonist for the α4β2 nAChR subtype. This research contributes to the understanding of diazabicycloheptanes as ligands for nAChRs, offering insights into their therapeutic potential (Murineddu et al., 2019).
Propiedades
IUPAC Name |
7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2/c12-8-4-3-5-9(13)10(8)11-14-6-1-2-7-15(11)14/h3-5,11H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRWHEYFRNMAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(N2C1)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5587836.png)

![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)
![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)


![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)
![3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5587894.png)

![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)
